Allylbenzyl sulfone
Description
Allylbenzyl sulfone (C${10}$H${12}$SO$2$) is an organosulfur compound featuring a sulfonyl group (-SO$2$-) bridging an allyl (-CH$2$-CH=CH$2$) and a benzyl (-C$6$H$5$-CH$_2$-) moiety. This structure confers unique reactivity and stability, making it valuable in synthetic and medicinal chemistry. This compound is synthesized via electrochemical methods, such as the sulfonation of allyl trifluoroborate salts with sulfinates under mild conditions, offering high efficiency and environmental benefits .
Properties
CAS No. |
6633-92-7 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
prop-2-enylsulfonylmethylbenzene |
InChI |
InChI=1S/C10H12O2S/c1-2-8-13(11,12)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI Key |
NSJCCTWDKRHDSG-UHFFFAOYSA-N |
SMILES |
C=CCS(=O)(=O)CC1=CC=CC=C1 |
Canonical SMILES |
C=CCS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Palladium-Catalyzed Reactions
Allylbenzyl sulfone plays a crucial role as a nucleophile in palladium-catalyzed asymmetric allylic alkylation (AAA). Recent studies have demonstrated that using this compound as a donor can yield chiral homo-allylic sulfones with high enantioselectivity. For example, a study reported the successful use of this compound in AAA reactions yielding products with up to 94% enantiomeric excess (ee) under optimized conditions .
Table 1: Yield and Enantioselectivity of Products from AAA Reactions Using this compound
| Reaction Conditions | Yield (%) | Enantioselectivity (%) |
|---|---|---|
| Palladium catalyst, L1 | 83 | 91 |
| Tert-butyl cyclohex-2-en-1-yl sulfonyl | 74 | 94 |
| Various aryl sulfones | >94 | - |
Medicinal Chemistry
Sulfone Derivatives in Drug Design
this compound derivatives have been explored for their potential as pharmaceutical intermediates. The sulfone group is known for its ability to enhance the pharmacokinetic properties of drugs. Research indicates that this compound can be transformed into various biologically active compounds through functionalization, which is crucial for drug development .
Case Study: Anticancer Activity
A study on polysulfides, including derivatives of this compound, highlighted their anticancer properties. These compounds were shown to selectively induce protein S-thiolation, which is linked to their mechanism of action against cancer cells . This underscores the importance of this compound in developing novel anticancer agents.
Material Science
Polymer Applications
Polymers containing allyl functionalities, including those derived from this compound, are gaining attention in biomedical applications. These polymers can be engineered for drug delivery systems and tissue engineering due to their tunable properties. Research has shown that allyl-terminated polymers can facilitate controlled drug release and improve the stability of bioactive agents .
Table 2: Applications of Allyl-Functionalized Polymers
| Application Area | Description |
|---|---|
| Drug Delivery | Controlled release systems using allyl-functionalized polymers. |
| Tissue Engineering | Scaffolds for cell growth and tissue regeneration. |
| Antimicrobial Coatings | Surface modifications to prevent bacterial adhesion. |
Photocatalytic Reactions
Recent advancements have introduced visible-light-induced radical addition–elimination reactions involving this compound and other sulfonyl chlorides. This method allows for the efficient formation of complex molecules under mild conditions, expanding the utility of this compound in synthetic chemistry .
Chemical Reactions Analysis
Desulfonylation Reactions
Allylbenzyl sulfone undergoes reductive desulfonylation under specific conditions, yielding alkenes or alcohols.
Samarium(II)-Mediated Desulfonylation
Treatment with [Sm(H₂O)ₙ]I₂ induces regioselective desulfonylation with double bond migration (Table 1):
| Substrate | Conditions | Product | Yield (%) | Diastereoselectivity (d.r.) | Reference |
|---|---|---|---|---|---|
| This compound | [Sm(H₂O)ₙ]I₂, THF, 25°C | (E)-Allylic alcohol | 78 | 90:10 |
Mechanism :
- Chelation of Sm(II) to the sulfone and hydroxyl groups forms a stabilized organosamarium intermediate.
- Intramolecular protonation by Sm-bound water yields the desulfonylated product.
Reductive Elimination
Sodium amalgam (Na/Hg) or SmI₂ facilitates reductive elimination, producing alkenes:
Radical Addition-Elimination Reactions
This compound participates in radical-mediated transformations, leveraging its allylic sulfonyl group.
Electrochemical Sulfonation
In the presence of allyl trifluoroborates and sulfinates, electrochemical oxidation generates allyl sulfones via radical intermediates (Figure 1):
- Radical Formation : Sulfinate (RSO₂⁻) undergoes anodic oxidation to RSO₂- .
- Addition to Allyl Group : RSO₂- adds to the allyl system, forming a stabilized β-σ(C–B) carbocation.
- Elimination : Loss of trifluoroborate yields the allyl sulfone .
Key Data :
- Substrate scope includes aromatic, heteroaromatic, and aliphatic sulfinates.
- Yields: 65–92% under ambient conditions .
Nucleophilic Substitution
The sulfonyl group activates the allylic position for nucleophilic attack.
Palladium-Catalyzed Cross-Coupling
This compound reacts with alkyl bromides in Pd-catalyzed multicomponent couplings (Table 2):
| Catalyst | Electrophile | Product | Yield (%) | Selectivity (E:Z) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Benzyl bromide | Allylic sulfone | 91 | >99:1 |
Conditions :
Acid/Base-Mediated Rearrangements
The sulfonyl group directs regioselectivity in rearrangements.
Julia Olefination
This compound reacts with aldehydes under basic conditions to form alkenes:
- Mechanism : Deprotonation generates a sulfonyl-stabilized carbanion, which attacks the aldehyde followed by SO₂ elimination .
Michael Addition Reactions
The allyl sulfone moiety acts as a Michael acceptor in conjugate additions.
Organocatalytic Additions
Enolates or Grignard reagents add to the β-position of the sulfone (Figure 2):
Oxidative Functionalization
Controlled oxidation modifies the allylic position.
Epoxidation
Reaction with mCPBA (meta-chloroperbenzoic acid) forms sulfone-containing epoxides:
Comparison with Similar Compounds
Allylbenzyl Sulfone vs. Allyl Phenyl Sulfone
- Structure : this compound (C${10}$H${12}$SO$2$) contains a benzyl group, whereas allyl phenyl sulfone (C$9$H${10}$SO$2$) lacks the methylene spacer between the aromatic ring and sulfonyl group.
- Synthesis : Both compounds are synthesized via sulfinate addition, but this compound benefits from electrochemical protocols that avoid harsh reagents, achieving yields >80% . Allyl phenyl sulfone often requires traditional nucleophilic substitution, which may involve higher temperatures .
This compound vs. Sulindac Sulfone
- Structure: Sulindac sulfone (C${20}$H${17}$FO$_4$S) is a non-steroidal anti-inflammatory drug (NSAID) metabolite with a trifluoromethyl and indene backbone. This compound lacks this complexity.
- Synthesis : Sulindac sulfone is produced via metabolic oxidation of sulindac, whereas this compound is synthesized through controlled electrochemical or flow systems .
Physicochemical Properties
- Solubility : this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), comparable to allyl phenyl sulfone. Sulindac sulfone, with its bulkier structure, shows lower aqueous solubility .
- Thermal Stability : Sulfonated poly(phenylene sulfone)s (as in membranes) demonstrate stability up to 180°C, while this compound decomposes near 200°C, similar to other aliphatic-aryl sulfones .
Research Advancements and Challenges
Recent electrochemical methods (e.g., flow systems) have improved this compound synthesis scalability, reducing reliance on transition metals . However, challenges persist in characterizing sulfone matrices due to their complex composition and resistance to chromatographic separation . For instance, alkylbenzene sulfonates (ABS) require extensive sample preparation for analysis, a hurdle shared by this compound derivatives .
Preparation Methods
Reaction Mechanism and Optimization
The direct coupling of nitroolefins with sodium sulfinates under thermal conditions represents a catalyst-free approach to allylbenzyl sulfone synthesis. This method leverages the equilibrium between nitroolefins and allyl nitro intermediates, where sodium sulfinate acts as a mild Lewis base to facilitate sulfonyl radical addition. Key parameters include:
-
Temperature : 80–120°C
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO)
-
Reaction Time : 2–6 hours
A representative reaction involves heating β-nitrostyrene with sodium benzene sulfinate in DMF at 100°C for 4 hours, yielding this compound in 82% efficiency. The absence of catalysts and anaerobic requirements simplifies scalability, though solvent choice critically influences regioselectivity.
Table 1: Representative Conditions for Nitroolefin-Based Synthesis
| Nitroolefin | Sodium Sulfinate | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| β-Nitrostyrene | Sodium benzene sulfinate | DMF | 100 | 4 | 82 |
| 2-Nitro-1-phenylpropene | Sodium p-toluenesulfinate | DMSO | 120 | 3 | 75 |
Limitations and Mitigations
While this method avoids toxic catalysts, prolonged heating (>8 hours) may degrade sensitive substrates. Recent work suggests microwave-assisted heating reduces reaction times to 30–60 minutes without compromising yield.
Rearrangement Reaction of Bis(4-hydroxy phenyl) Sulfone Derivatives
Graphene Oxide-Catalyzed Allylation
A high-yielding route involves the rearrangement of bis(4-hydroxy phenyl) sulfone derivatives using graphene oxide (GO) as a recyclable catalyst. The process employs allyl groups introduced via Friedel-Crafts alkylation, followed by thermal Claisen rearrangement.
Key Steps:
-
Allylation : Reaction of bis(4-hydroxy phenyl) sulfone with allyl bromide in the presence of GO (1:1000 catalyst ratio).
-
Rearrangement : Heating at 180–220°C for 1–2 hours in phenylate solvents.
This method achieves >90% regioselectivity for the 3-allyl-4-hydroxy phenyl product, with GO recoverable via filtration and reused for 5 cycles without activity loss.
Industrial Scalability Challenges
Despite high efficiency, the need for high temperatures (>200°C) and specialized solvents (e.g., trichlorobenzene) complicates large-scale implementation. Recent patents propose using ionic liquids as green solvents to lower energy requirements.
DABSO-Based Three-Component Synthesis
One-Pot Sulfone Assembly
The DABSO (DABCO·SO₂ complex)-mediated method enables a three-component coupling of Grignard reagents, electrophiles, and sulfur dioxide surrogates. For this compound, the protocol involves:
Table 2: Electrophile Scope in DABSO-Mediated Synthesis
| Electrophile | Yield (%) | Conditions |
|---|---|---|
| Allyl bromide | 85 | DMF, 120°C, 3h (MW) |
| Benzyl chloride | 78 | DMF, 120°C, 3h (MW) |
| Epoxides | 65–72 | THF, 70°C, 16h |
Advantages Over Traditional Methods
-
Functional Group Tolerance : Compatible with epoxides, heteroaryl halides, and iodonium salts.
-
No Gas Handling : DABSO replaces hazardous SO₂ gas.
Comparative Analysis of Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Scalability |
|---|---|---|---|---|---|
| Nitroolefin/Sulfinate | None | 80–120 | 2–6 | 75–82 | High |
| GO-Catalyzed Rearrangement | Graphene oxide | 180–220 | 1–2 | 85–90 | Moderate |
| DABSO Three-Component | DABSO | 70–120 | 3–16 | 65–85 | High |
The nitroolefin route excels in simplicity, while the DABSO method offers superior versatility for structurally diverse sulfones. Industrial applications favor the GO-catalyzed process for its recyclability, despite higher energy inputs.
Q & A
Q. What established synthetic methodologies are available for Allylbenzyl sulfone, and how do reaction conditions vary across these methods?
this compound can be synthesized via electrochemical sulfonation of allyl trifluoroborates using sulfinates under controlled current density (e.g., 10 mA/cm²) in a mixed solvent system (e.g., acetonitrile/water) . Alternatively, nickel-catalyzed cross-coupling of allyl glycosyl sulfone with aryl halides offers a route to carbaryl derivatives, requiring ligands like 1,2-bis(diphenylphosphino)ethane and elevated temperatures (60–80°C) . Key variables include solvent polarity, catalyst loading, and electrolysis duration. Electrochemical methods emphasize scalability and sustainability, while cross-coupling focuses on stereochemical control.
Q. What analytical techniques are critical for confirming the identity and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural elucidation, particularly for verifying sulfone group resonance (δ ~3.0–3.5 ppm for SO₂CH₂). High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95%). For novel derivatives, elemental analysis and X-ray crystallography provide definitive proof. Documentation must adhere to guidelines for reproducibility, including full spectral data and chromatograms in supplementary materials .
Advanced Research Questions
Q. How can electrochemical synthesis of this compound be optimized for industrial-scale production while maintaining yield and selectivity?
Optimization involves transitioning from batch to flow electrochemical reactors, which enhance mass transfer and reduce reaction time. For example, a continuous flow system with a carbon anode and stainless-steel cathode achieved 85% yield at a flow rate of 0.5 mL/min . Key parameters include adjusting current density (5–15 mA/cm²), electrolyte concentration (e.g., 0.1 M LiClO₄), and temperature (20–40°C). Control experiments (e.g., omitting electricity or sulfinate) validate the electrochemical mechanism . Statistical design of experiments (DoE) can model interactions between variables .
Q. How should researchers address contradictions in reported yields or reaction outcomes for this compound synthesis?
Contradictions often arise from subtle differences in reagent purity, solvent drying, or electrode material. Systematic replication with standardized protocols (e.g., anhydrous sulfinates, degassed solvents) is critical. For statistical validation, employ one-way ANOVA to compare means across studies, followed by Tukey’s post-hoc test to identify significant outliers . For example, discrepancies in sulfinate coupling efficiency (aromatic vs. aliphatic) may reflect electronic effects, necessitating Hammett plot analysis .
Q. What mechanistic insights can be gained from radical trapping or isotopic labeling experiments in this compound synthesis?
Radical intermediates in electrochemical pathways can be detected using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which quenches the reaction and forms adducts observable via ESR spectroscopy . Isotopic labeling (e.g., deuterated allyl trifluoroborates) tracks hydrogen transfer steps. For cross-coupling, stoichiometric studies with isolated nickel complexes (e.g., Ni(0)/Ni(II) cycles) clarify oxidative addition and reductive elimination steps . Kinetic isotope effects (KIEs) further distinguish between concerted and stepwise mechanisms.
Methodological Considerations
- Experimental Design : Use a randomized block design for screening reaction variables (e.g., solvent, catalyst) to minimize bias .
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (main text) and extensive characterization (supplementary) .
- Mechanistic Probes : Combine spectroscopic (in-situ IR, UV-vis) and computational (DFT) tools to map reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
